N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is a chemical compound used in scientific research. It exhibits high perplexity and burstiness, allowing for diverse applications in various fields.
Preparation Methods
The preparation of N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide involves synthetic routes that typically include the use of boron reagents for Suzuki–Miyaura coupling . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions due to its mild and functional group-tolerant reaction conditions . The industrial production methods for this compound are not explicitly detailed in the available literature, but it is likely that similar synthetic routes are employed on a larger scale.
Chemical Reactions Analysis
N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a common method used in its synthesis, involving the use of organoboron reagents . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives of the original compound with modified functional groups.
Scientific Research Applications
N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is used in scientific research across multiple disciplines. In chemistry, it is utilized for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be used as a tool compound for investigating biological pathways and potential therapeutic targets. Its industrial applications are less well-documented, but it is likely used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide can be compared to other similar compounds used in scientific research. These may include other oxalamide derivatives or compounds with similar structural features. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other related compounds.
Properties
IUPAC Name |
N'-benzyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-24-12-11-21-9-7-16(8-10-21)14-20-18(23)17(22)19-13-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEFKMMRIMJNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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